1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine
Description
The compound 1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine features a piperidine core substituted with a sulfonylated ethenyl group linked to a 4-ethylphenyl moiety and a 4-ethyl-1,2,4-triazole ring. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs highlight its relevance in medicinal chemistry, particularly in antimicrobial and insect-repellent contexts .
Properties
IUPAC Name |
1-[(E)-2-(4-ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-3-16-7-9-17(10-8-16)11-13-26(24,25)23-12-5-6-18(14-23)19-21-20-15-22(19)4-2/h7-11,13,15,18H,3-6,12,14H2,1-2H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQYDQGWRXLANF-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC(C2)C3=NN=CN3CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC(C2)C3=NN=CN3CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the piperidine and triazole rings with the sulfonyl group, often under specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Piperidine Derivatives with Sulfur-Containing Linkers
4-(5-{[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)piperidine ():
- Structural Differences : Replaces the sulfonylated ethenyl group with a methylsulfanyl bridge and a methyl-substituted triazole.
- Implications : The sulfanyl group may enhance solubility compared to the sulfonyl group but reduce metabolic stability. The ethyl and methyl substituents likely increase lipophilicity, favoring membrane permeability .
1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5j) ():
- Structural Differences : Features a chlorophenyl group and a thioether-linked quinazolinyl moiety instead of the ethylphenyl-sulfonyl group.
- Bioactivity : Demonstrates antibacterial and antifungal activity (73% yield, melting point 152–153°C). The chloro substituent may enhance electron-withdrawing effects, improving target binding compared to ethyl groups .
Sulfonyl-Containing Triazole Derivatives
- VUAA-1 and OLC-12 (): Structural Differences: Contain sulfonyl acetamide linkers and pyridinyl-triazole groups. Bioactivity: Act as Orco agonists, suggesting insect-repellent applications.
- 1-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-4-ethyl-1,3-dioxolan-2-yl}methyl)-1,2,4-triazole (): Structural Differences: Incorporates a dioxolane ring and chlorophenoxy group instead of the sulfonylated ethenyl-piperidine system. Implications: The dioxolane ring may improve oral bioavailability, while the sulfonyl group in the target compound could enhance oxidative stability .
Piperidine-Triazole Hybrids with Varied Substituents
- 2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a) ():
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Structural Flexibility : The target compound’s ethyl groups may balance lipophilicity and metabolic stability compared to halogenated analogs (e.g., ’s chloro derivatives).
- Biological Potential: Triazole-piperidine hybrids consistently show antimicrobial activity, suggesting the target compound could be optimized for similar applications .
- Synthetic Considerations : Microwave-assisted synthesis () could enhance yield if applied to the target compound, though its steric bulk (ethyl groups) may require tailored conditions.
Biological Activity
The compound 1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 336.42 g/mol. The structure features a piperidine ring, a sulfonyl group, and a triazole moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of triazole have been shown to possess activity against various bacteria and fungi. The sulfonamide group is also known to enhance antimicrobial efficacy by interfering with bacterial folic acid synthesis .
Antitumor Activity
Compounds containing piperidine and triazole rings have demonstrated significant antitumor activity in various cancer cell lines. For example, related compounds have been tested against colon carcinoma and breast cancer cell lines, showing IC50 values in the micromolar range, indicating potent cytotoxic effects .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often act as inhibitors of key metabolic enzymes, potentially disrupting cellular processes in pathogens and cancer cells.
- Modulation of Cell Signaling Pathways : The piperidine moiety may influence signaling pathways relevant to cell proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of related compounds, it was found that derivatives with similar functional groups exhibited effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL . This suggests that the target compound may also possess comparable activities.
Study 2: Antitumor Activity Assessment
A research article reported that triazole-containing compounds were evaluated against several cancer cell lines, including HCT-116 (colon cancer) and T47D (breast cancer). The most active compounds showed IC50 values ranging from 6.2 µM to 43.4 µM . This reinforces the potential for the target compound to be developed as an antitumor agent.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
